- Formation of pyridazino[6,1-c][1,4]oxazin-8(7H)-ones by intramolecular cycloaddition of azoalkenesJournal of the Chemical Society, 1972, , 1972-1999,
Cas no 98021-61-5 (2-(prop-2-yn-1-yloxy)acetic acid)

98021-61-5 structure
Produktname:2-(prop-2-yn-1-yloxy)acetic acid
2-(prop-2-yn-1-yloxy)acetic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2-propyn-1-yloxy)acetic Acid
- 2-(prop-2-ynyloxy)acetic acid
- MALONIC ACID, 2-PROPYNYL-, DIETHYL ESTER
- (2-propynyl)propanedioic acid diethyl ester
- Malonic acid, 2-(2-propynyl)-, diethyl ester
- 2-(2-propynyl)malonic acid diethyl ester
- diethyl (prop-2-ynyl)malonate
- 2-(2-propynyloxy)acetic acid
- Diethyl propargylmalonate
- diethyl 2-(prop-2-enyl)malonate
- USAF KF-9
- prop-2-ynyloxyacetic acid
- diethyl 2-(prop-2-ynyl)malonate
- Diethyl 2-(prop-2-yn-1-yl)malonate
- Diethyl (mono) propargyl malonate
- AC1L1G64
- 2-propargylmalonic acid diethyl ester
- BRN 1103668
- 2-(2-Propyn-1-yloxy)acetic acid (ACI)
- Acetic acid, (2-propynyloxy)- (6CI, 9CI)
- (2-Propynyloxy)acetic acid
- (Propargyloxy)acetic acid
- 2-(Prop-2-ynyloxy)aceticacid
- DB-163438
- AKOS005200678
- SY275440
- MFCD10694017
- WS-00179
- 2-prop-2-ynoxyacetic acid
- 98021-61-5
- (PROP-2-YN-1-YLOXY)ACETIC ACID
- Z362807246
- SCHEMBL2505557
- CS-0070099
- AT18966
- a-propargyloxyacetic acid
- F8885-6186
- prop-2-ynyloxy-acetic acid
- 2-(prop-2-yn-1-yloxy)acetic acid
- EN300-106432
-
- Inchi: 1S/C5H6O3/c1-2-3-8-4-5(6)7/h1H,3-4H2,(H,6,7)
- InChI-Schlüssel: DZQBMVUCILXGLV-UHFFFAOYSA-N
- Lächelt: O=C(COCC#C)O
Berechnete Eigenschaften
- Genaue Masse: 114.031694049g/mol
- Monoisotopenmasse: 114.031694049g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 3
- Komplexität: 119
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 46.5Ų
- XLogP3: -0.2
2-(prop-2-yn-1-yloxy)acetic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A715238-5g |
2-(Prop-2-ynyloxy)acetic acid |
98021-61-5 | 95% | 5g |
$623.0 | 2025-02-22 | |
TRC | P184391-1g |
2-(Prop-2-yn-1-yloxy)acetic Acid |
98021-61-5 | 1g |
$ 840.00 | 2022-06-03 | ||
Enamine | EN300-106432-0.1g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95.0% | 0.1g |
$100.0 | 2025-02-21 | |
Life Chemicals | F8885-6186-1g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95%+ | 1g |
$580.0 | 2023-09-05 | |
Life Chemicals | F8885-6186-10g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95%+ | 10g |
$4650.0 | 2023-09-05 | |
Enamine | EN300-106432-0.05g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95.0% | 0.05g |
$67.0 | 2025-02-21 | |
Enamine | EN300-106432-2.5g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95.0% | 2.5g |
$490.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140739-100mg |
2-(Prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 97% | 100mg |
¥393.00 | 2024-04-23 | |
Life Chemicals | F8885-6186-0.25g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95%+ | 0.25g |
$523.0 | 2023-09-05 | |
Ambeed | A715238-10g |
2-(Prop-2-ynyloxy)acetic acid |
98021-61-5 | 95% | 10g |
$1060.0 | 2025-02-22 |
2-(prop-2-yn-1-yloxy)acetic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Cyclization of alkynecarboxylic acids: synthesis of 6-exo-methylene-1,4-dioxan-2-onesJournal of Chemical Research, 1991, ,,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Benzene
Referenz
- Synthesis of 3-alkyl-6-methyl-1,4-dioxanes and dioxenesArmyanskii Khimicheskii Zhurnal (1990, 1990, 43(10), 664-8,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C
Referenz
- Triazole-linked fluorescent bisboronic acid capable of selective recognition of the Lewis Y antigenBioorganic & Medicinal Chemistry Letters (2017, 2017, 27(9), 1983-1988,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 0 °C; 2 h, rt
Referenz
- Ru-Catalyzed cascade reaction of α,ω-alkynoic acids and arylethylamines towards the synthesis of aryl-fused heterocyclesOrganic Chemistry Frontiers (2020, 2020, 7(4), 660-665,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt; 1 h, 15 °C
Referenz
- A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein DegradationJournal of Medicinal Chemistry (2018, 2018, 61(2), 453-461,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Intramolecular dipolar cycloaddition reaction of 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates: synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives. [Erratum to document cited in CA131:102227]Journal of the Chemical Society, 1999, ,,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Intramolecular dipolar cycloaddition reaction of 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates: synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivativesJournal of the Chemical Society, 1999, , 1219-1224,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, 25 °C
Referenz
- Self-Assembled pH-Sensitive Cholesteryl Pullulan Nanogel As a Protein Delivery VehicleBiomacromolecules (2013, 2013, 14(1), 56-63,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 30 min, 0 °C
1.2 Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C; 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C; 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Referenz
- Silver-catalyzed intramolecular hydroamination of alkynes in aqueous media: efficient and regioselective synthesis for fused benzimidazolesGreen Chemistry (2011, 2011, 13(2), 397-405,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt
1.2 2 h, rt; overnight, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.2 2 h, rt; overnight, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
Referenz
- Enabling Multiple Conjugation to Oligonucleotides Using "Click Cycles"Bioconjugate Chemistry (2016, 2016, 27(11), 2620-2628,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- Preparation of thermocleavable conjugates based on ansamitocin and superparamagnetic nanostructured particles by a chemobiosynthetic approachChemistry - A European Journal (2014, 2014, 20(52), 17541-17551,
2-(prop-2-yn-1-yloxy)acetic acid Raw materials
- Ethyl bromoacetate
- to ntu
- ethyl 2-chloroacetate
- methyl 2-(prop-2-yn-1-yloxy)acetate
- 2-(2-Propyn-1-yloxy)acetic acid tert-butyl ester
2-(prop-2-yn-1-yloxy)acetic acid Preparation Products
2-(prop-2-yn-1-yloxy)acetic acid Verwandte Literatur
-
M?d?lina Elena Mois?,László Poppe,Cristian Andrei Gal,László Csaba Bencze,Florin Dan Irimie,Csaba Paizs,Francisc Peter,Monica Ioana To?a React. Chem. Eng. 2018 3 790
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:98021-61-5)2-(prop-2-yn-1-yloxy)acetic acid

Reinheit:99%/99%
Menge:1g/5g
Preis ($):237.0/800.0